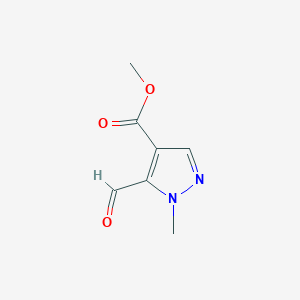

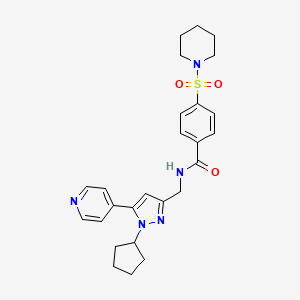

![molecular formula C16H11N3O2S B2438987 4-(benzo[d]thiazole-2-carbonyl)-3,4-dihydroquinoxalin-2(1H)-one CAS No. 941890-07-9](/img/structure/B2438987.png)

4-(benzo[d]thiazole-2-carbonyl)-3,4-dihydroquinoxalin-2(1H)-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-(benzo[d]thiazole-2-carbonyl)-3,4-dihydroquinoxalin-2(1H)-one, also known as BTQ, is a heterocyclic compound that has been of interest to many researchers due to its potential pharmacological activity. The compound is synthesized through a multi-step process, and its mechanism of action is not fully understood. However, recent studies have shed light on its potential as a therapeutic agent for various diseases.

Applications De Recherche Scientifique

Antimosquito Properties

One study focuses on the synthesis and antimosquito properties of benzo[d]thiazole analogues, demonstrating significant repellent activity against Anopheles arabiensis, comparable to DEET. These findings suggest potential applications of related compounds in developing safer and more effective insect repellents (Venugopala et al., 2013).

Antineoplastic and Antimycobacterial Activities

Another study reveals that novel thiopyrano[2,3-d]thiazoles containing a naphthoquinone moiety exhibited moderate selectivity against melanoma cancer cells and promising antimycobacterial activity, highlighting the therapeutic potential of benzo[d]thiazole derivatives in cancer and infectious disease treatments (Atamanyuk et al., 2013).

Versatile Synthetic Applications

Research on microwave-assisted solvent-dependent reactions involving the synthesis of quinoxalin-2(1H)-ones and benzimidazoles from compounds related to 4-(benzo[d]thiazole-2-carbonyl)-3,4-dihydroquinoxalin-2(1H)-one shows the versatility of these molecules in creating a wide range of molecular scaffolds. This versatility is crucial for organic and medicinal chemistry research, offering pathways to new drugs and materials (Wang et al., 2011).

Antiviral Activity

A study on the synthesis of Schiff bases from 2-phenyl quinazoline-4(3)H-ones and their evaluation against a variety of viruses highlights the antiviral potential of benzo[d]thiazole derivatives. This research suggests that similar compounds could be explored for developing new antiviral drugs (Kumar et al., 2010).

Antioxidant and Antimicrobial Activities

Investigations into the antioxidant and antimicrobial activities of bioactive molecules containing 1,3,4-thiadiazole groups indicate that these compounds, including those structurally related to 4-(benzo[d]thiazole-2-carbonyl)-3,4-dihydroquinoxalin-2(1H)-one, could serve as effective antioxidants and antimicrobials. Such properties are vital for the development of new therapies and preservation methods (Gopi et al., 2016).

Propriétés

IUPAC Name |

4-(1,3-benzothiazole-2-carbonyl)-1,3-dihydroquinoxalin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11N3O2S/c20-14-9-19(12-7-3-1-5-10(12)17-14)16(21)15-18-11-6-2-4-8-13(11)22-15/h1-8H,9H2,(H,17,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRGCIPDPMLBVNU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)NC2=CC=CC=C2N1C(=O)C3=NC4=CC=CC=C4S3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(benzo[d]thiazole-2-carbonyl)-3,4-dihydroquinoxalin-2(1H)-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

amine](/img/structure/B2438904.png)

![Rac-2,2,2-trifluoro-N-[(2R,3R)-2-methylpiperidin-3-yl]acetamide](/img/structure/B2438909.png)

![2-[(trifluoroacetyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylic acid](/img/structure/B2438915.png)

![(3-fluoro-4-methoxyphenyl)((1R,3s,5S)-3-(pyridin-2-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2438918.png)

![N-(2-(diethylamino)ethyl)-4-((2,6-dimethylmorpholino)sulfonyl)-N-(6-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2438922.png)

![4-Chloro-2-({[2-(trifluoromethyl)benzyl]amino}methyl)phenol](/img/structure/B2438923.png)